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Introduction
Clamikalant sodium, also known as HMR 1883 or HMR 1098, is a selective blocker of the

ATP-sensitive potassium (KATP) channel.[1][2][3] KATP channels are crucial in linking the

metabolic state of a cell to its electrical excitability. These channels are composed of a pore-

forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea

receptor (SUR) subunit. In tissues like the heart, KATP channel activation during periods of

metabolic stress, such as ischemia, leads to potassium efflux, which shortens the action

potential duration and can contribute to the development of life-threatening arrhythmias like

ventricular fibrillation.[4][5][6]

Clamikalant is a sulfonylthiourea derivative designed as a cardioselective KATP channel

blocker.[7][8] It shows a higher potency for cardiac KATP channels (composed of

Kir6.2/SUR2A) compared to those in pancreatic β-cells (Kir6.2/SUR1), suggesting its potential

as an anti-arrhythmic agent with a reduced risk of inducing hypoglycemia.[5][6][7]

These application notes provide a detailed protocol for determining the half-maximal inhibitory

concentration (IC50) of Clamikalant sodium on KATP currents using the patch-clamp

technique, the gold standard for ion channel research.[9]
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Data Presentation: IC50 of Clamikalant Sodium on
KATP Channels
The following table summarizes the reported IC50 values for Clamikalant sodium (HMR 1883)

in various experimental models. These values highlight the compound's cardioselectivity and

the influence of experimental conditions, such as pH, on its potency.
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Cell/Tissue
Type

Experiment
al Model

KATP
Channel
Subunits

Measured
Effect

IC50 Value
(µM)

Reference

Guinea Pig

Papillary

Muscle

Rilmakalim-

induced APD

shortening

(pH 7.4)

Endogenous Antagonism 1.8

Guinea Pig

Papillary

Muscle

Rilmakalim-

induced APD

shortening

(pH 6.0)

Endogenous Antagonism 0.6 [7]

Guinea Pig

Ventricular

Myocytes

Rilmakalim-

induced APD

shortening

(pH 7.4)

Endogenous Antagonism 3

Guinea Pig

Ventricular

Myocytes

Rilmakalim-

induced APD

shortening

(pH 6.5)

Endogenous Antagonism 0.4 [7]

Guinea Pig

Ventricular

Myocytes

Rilmakalim-

induced

whole-cell

current (pH

7.4)

Endogenous Inhibition 0.8 [7]

Rat

Insulinoma

Cells

(RINm5F)

Diazoxide-

induced

hyperpolariza

tion

Endogenous
Depolarizatio

n
~20 [7]

COSm6 Cells

86Rb+ efflux

through

Kir6.2/SUR1

Recombinant Inhibition Less effective [1]

COSm6 Cells 86Rb+ efflux

through

Recombinant Inhibition More

effective

[1]
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Kir6.2/SUR2

A

Mouse Atrial

Myocytes

Pinacidil-

induced

sK(ATP)

current

Endogenous Inhibition 0.36 [1]

Experimental Protocols
I. Cell Preparation: Isolation of Ventricular Myocytes
This protocol describes the isolation of ventricular myocytes from an adult mouse heart using

the Langendorff perfusion method, which is essential for obtaining high-quality, viable cells for

electrophysiological recordings.[9][10]

Materials:

Animals: Adult C57BL/6 mice

Solutions:

Calcium-free Tyrode's Buffer: 135 mM NaCl, 5.4 mM KCl, 1 mM MgCl2, 0.33 mM

NaH2PO4, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.

Enzyme Solution: Calcium-free Tyrode's buffer containing 1 mg/mL Collagenase Type II

and 0.1 mg/mL Protease Type XIV.

Kraft-Brühe (KB) Solution: 70 mM KOH, 50 mM L-glutamic acid, 40 mM KCl, 20 mM

KH2PO4, 20 mM Taurine, 10 mM HEPES, 10 mM Glucose, 0.5 mM EGTA. Adjust pH to

7.4 with KOH.

Equipment: Langendorff perfusion system, surgical instruments, water bath.

Procedure:

Anesthetize the mouse and perform a thoracotomy to expose the heart.
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Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

Perfuse the heart with warm (37°C), oxygenated Calcium-free Tyrode's buffer for 5 minutes

to wash out the blood.

Switch the perfusion to the enzyme solution and perfuse for 10-15 minutes, or until the heart

becomes flaccid.

Transfer the heart to a dish containing KB solution.

Remove the atria and gently tease the ventricular tissue apart to release the individual

myocytes.

Filter the cell suspension through a nylon mesh to remove large debris.

Allow the myocytes to settle, then resuspend them in fresh KB solution. The cells can be

stored at 4°C for several hours.

II. Electrophysiological Recording: Whole-Cell Patch-
Clamp
The whole-cell patch-clamp configuration allows for the recording of macroscopic KATP

currents from a single myocyte.

Materials:

Solutions:

External Solution (Tyrode's Buffer): 135 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM

MgCl2, 0.33 mM NaH2PO4, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.

Internal (Pipette) Solution: 140 mM KCl, 10 mM HEPES, 10 mM EGTA, 5 mM MgATP (or

a lower concentration to facilitate KATP channel opening). Adjust pH to 7.2 with KOH.

Equipment: Patch-clamp amplifier, digitizer, microscope, micromanipulator, perfusion system.

Drug Solutions: Prepare stock solutions of Clamikalant sodium in a suitable solvent (e.g.,

DMSO) and dilute to the final desired concentrations in the external solution. A KATP
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channel opener (e.g., pinacidil or diazoxide) will be needed to activate the KATP currents.

Procedure:

Plate the isolated myocytes on laminin-coated coverslips.

Mount the coverslip in the recording chamber on the microscope and perfuse with the

external solution.

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when

filled with the internal solution.

Approach a myocyte with the patch pipette and form a high-resistance (>1 GΩ) seal (a "giga-

seal") with the cell membrane.

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

Clamp the cell membrane potential at a holding potential of -70 mV.

Apply voltage ramps or steps to elicit membrane currents. For KATP currents, a ramp from

-120 mV to +60 mV is typically used.

To activate KATP currents, perfuse the cell with an external solution containing a KATP

channel opener (e.g., 100 µM pinacidil).

Once a stable KATP current is established, apply increasing concentrations of Clamikalant
sodium via the perfusion system.

Record the current at each concentration until a steady-state block is achieved.

III. Data Analysis and IC50 Calculation
Measure the peak outward current at a specific voltage (e.g., +40 mV) in the presence of the

KATP opener (control) and at each concentration of Clamikalant sodium.

Calculate the percentage of current inhibition for each concentration of Clamikalant sodium
relative to the control current.
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Plot the percentage of inhibition as a function of the logarithm of the Clamikalant sodium
concentration.

Fit the concentration-response data to the Hill equation to determine the IC50 value and the

Hill coefficient (nH):

I / I_max = 1 / (1 + ([Drug] / IC50)^nH)

Where I is the current at a given drug concentration, I_max is the maximal current, and

[Drug] is the concentration of Clamikalant sodium.

Visualizations
Signaling Pathway of KATP Channel Modulation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b15589401?utm_src=pdf-body
https://www.benchchem.com/product/b15589401?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

KATP Channel
(Kir6.2/SUR2A) K+ EffluxOpen

Cellular Metabolism

ATPHigh

ADP

Low

Inhibition

Activation

Clamikalant
Sodium

Blockade

Hyperpolarization Action Potential
Shortening ArrhythmiaIschemia

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Experiment

Data Analysis

Isolate Ventricular
Myocytes

Establish Whole-Cell
Patch-Clamp

Prepare Internal &
External Solutions

Prepare Clamikalant
& Opener Solutions

Activate KATP Current
(e.g., Pinacidil)

Apply Increasing
[Clamikalant]

Record Currents

Measure Current
Inhibition

Plot Concentration-
Response Curve

Fit to Hill Equation

Determine IC50

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b15589401?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15589401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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